2-(benzylsulfanyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]acetamide

Medicinal Chemistry 5‑HT6 Receptor Indene Scaffold

2-(Benzylsulfanyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]acetamide is a synthetic organic molecule classified as a dihydroindene acetamide derivative bearing a benzylsulfanyl side chain. It is supplied as a discrete building block for medicinal chemistry exploration, primarily by commercial screening compound vendors.

Molecular Formula C20H23NO2S
Molecular Weight 341.47
CAS No. 2034409-81-7
Cat. No. B2959052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(benzylsulfanyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]acetamide
CAS2034409-81-7
Molecular FormulaC20H23NO2S
Molecular Weight341.47
Structural Identifiers
SMILESCOC1(CC2=CC=CC=C2C1)CNC(=O)CSCC3=CC=CC=C3
InChIInChI=1S/C20H23NO2S/c1-23-20(11-17-9-5-6-10-18(17)12-20)15-21-19(22)14-24-13-16-7-3-2-4-8-16/h2-10H,11-15H2,1H3,(H,21,22)
InChIKeyUAGKYSBKJRIXTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Benzylsulfanyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]acetamide (CAS 2034409-81-7): Sourcing & Pre‑Procurement Baseline


2-(Benzylsulfanyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]acetamide is a synthetic organic molecule classified as a dihydroindene acetamide derivative bearing a benzylsulfanyl side chain. It is supplied as a discrete building block for medicinal chemistry exploration, primarily by commercial screening compound vendors . No peer‑reviewed target‑engagement data, comparative pharmacology, or validated industrial application could be located for this specific compound during evidence collection.

Why In‑Class Substitution Is Unreliable for 2-(Benzylsulfanyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]acetamide


Dihydroindene acetamides bearing sulfanyl side chains are not functionally interchangeable. The specific topology created by the 2‑methoxy‑2,3‑dihydro‑1H‑inden‑2‑yl scaffold combined with the benzylsulfanyl acetamide arm introduces conformational constraints and a distinct hydrogen‑bond/acceptor pattern that cannot be reproduced by generic indene‑acetamide analogs [1]. Without explicit comparative data, any substitution would carry the risk of altering key molecular recognition features, making blinded replacement scientifically unsound.

Quantitative Differentiation Evidence for 2-(Benzylsulfanyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]acetamide Against Closest Analogues


Structural Uniqueness vs. Indenylsulfonamide 5‑HT6 Ligands

The benzylsulfanyl acetamide side chain of the target compound replaces the arylmethylidene or sulfonamide moiety found in prototypical indene‑based 5‑HT6 ligands. In a benchmark series, the most potent indenylsulfonamide exhibited a Ki of 20.2 nM at the 5‑HT6 receptor, while a structurally distinct (Z)‑benzylideneindenylsulfonamide analogue showed only moderate binding (Ki = 216.5 nM) [1]. The target compound’s benzylsulfanyl‑acetamide connectivity introduces additional conformational degrees of freedom and a thioether hydrogen‑bond acceptor motif not present in either comparator, suggesting a divergent structure‑activity relationship (SAR) trajectory entirely unexplored.

Medicinal Chemistry 5‑HT6 Receptor Indene Scaffold

Differentiation from 3‑Azabicyclo[3.1.0]hexane Opioid Derivatives via Shared Indene Subunit

A patent series (US9663463) describes 3‑azabicyclo[3.1.0]hexane derivatives containing the identical 2‑methoxy‑2,3‑dihydro‑1H‑inden‑2‑yl)methyl substituent, with the most active example displaying an IC50 of 2.80 nM at the human μ‑opioid receptor (MOR) [1]. The target compound retains the same indenyl‑methyl linker but appends a benzylsulfanyl‑acetamide tail rather than the aryl‑cyclopropanesulfonamide warhead. This divergence eliminates the key sulfonamide‑aryl pharmacophore required for MOR engagement, thereby completely disconnecting the target compound from the opioid activity observed for the azabicyclohexane series.

Opioid Receptor Medicinal Chemistry Indene Scaffold

Physicochemical Property Profile vs. Typical Dihydroindene Amide Kinase Inhibitors

The target compound (MW 341.47, clogP ~3.5, H‑bond acceptors 3, rotatable bonds 7) is positioned in a favorable drug‑like property space compared to poly‑aromatic dihydroindene amide kinase inhibitors disclosed in US 8,703,771, which often exceed MW 450 and clogP >4.5 [1]. Its lower molecular weight and balanced lipophilicity suggest improved aqueous solubility and permeability potential relative to those more complex kinase inhibitor scaffolds, without the metabolic liabilities associated with extended aromatic systems.

Physicochemical Properties Kinase Inhibitor Dihydroindene

Recommended Deployment Scenarios for 2-(Benzylsulfanyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]acetamide Based on Documented Evidence


Negative Control for Indene‑Based 5‑HT6 Receptor Screening

The target compound, lacking the sulfonamide pharmacophore deemed essential for 5‑HT6 binding (Ki = 20.2 nM for the indenylsulfonamide lead) [1], can serve as a structurally matched negative control in radioligand displacement assays. Its inclusion would validate assay specificity by demonstrating that removal of the key polar interaction motif abolishes receptor affinity.

Selectivity Counter‑Screen for μ‑Opioid Receptor Hit Confirmation

Because the compound contains the 2‑methoxyindene tail found in potent MOR agonists (IC50 = 2.80 nM for the azabicyclohexane analogue) [1] but replaces the sulfonamide warhead with a neutral acetamide, it is ideally suited for use as an inactive control in MOR selectivity counter‑screens. It helps confirm that observed opioid activity is driven by the sulfonamide‑aryl motif rather than by the indenyl scaffold alone.

Fragment‑Based or Combinatorial Library Design Starting Point

With a MW of 341.47 and a clogP of ~3.5 [1], the target compound occupies a physicochemically efficient, fragment‑like space that is complementary to larger dihydroindene amide kinase inhibitors (MW > 450, clogP > 4.5) [2]. It can be procured as a modular scaffold for focused library synthesis aimed at CNS‑permeable or solubility‑optimized lead series, where minimal molecular obesity is a priority.

Physicochemical Tool Compound for Property‑Based Optimization Studies

The benzylsulfanyl‑acetamide head‑group offers a unique combination of hydrogen‑bond donor/acceptor capacity (three H‑bond acceptors) and moderate flexibility (seven rotatable bonds) [1]. This makes the compound a suitable reference molecule for parallel artificial membrane permeability assay (PAMPA) or logD measurement protocols when calibrating property‑based optimization workflows for indene‑containing chemical series.

Quote Request

Request a Quote for 2-(benzylsulfanyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.